Lck inhibitor 2 - 944795-06-6

Lck inhibitor 2

Catalog Number: EVT-272825
CAS Number: 944795-06-6
Molecular Formula: C18H17N5O2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lck Inhibitor 2 is a multi-targeting tyrosine kinases inhibitor including LCK, BTK, LYN, SYK, and TXK.
Overview

Lck inhibitor 2 is a compound that serves as an inhibitor of the lymphocyte-specific protein tyrosine kinase, Lck. This enzyme plays a crucial role in T cell activation and signaling pathways, making Lck inhibitors significant in immunology and cancer research. The compound is classified as a small molecule, specifically designed to interfere with the kinase activity of Lck, thereby modulating immune responses and potentially offering therapeutic benefits in various diseases such as cancers and autoimmune disorders.

Source

Lck inhibitor 2 has been synthesized through various chemical methodologies, leading to its characterization and evaluation in scientific studies. It has been identified and developed by researchers focusing on the structure-activity relationship (SAR) of Lck inhibitors, particularly in the context of treating acute lymphoblastic leukemia and other malignancies .

Classification

Lck inhibitor 2 falls under the category of kinase inhibitors, which are compounds designed to inhibit the activity of specific kinases involved in cellular signaling pathways. More specifically, it targets the Lck protein kinase, which is part of the Src family of kinases. The classification is critical for understanding its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of Lck inhibitor 2 typically involves several key steps that include:

  • Formation of Core Structure: The initial step often involves cyclization reactions to establish the foundational structure of the compound.
  • Functional Group Introduction: Subsequent substitution reactions introduce various functional groups that enhance biological activity and specificity.
  • Purification: Final products are purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Technical Details

In industrial settings, large-scale reactors are utilized to synthesize Lck inhibitor 2 efficiently. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and minimal impurities. Quality control measures including high-performance liquid chromatography (HPLC) and mass spectrometry are standard practices to ensure product integrity.

Molecular Structure Analysis

Structure

Lck inhibitor 2 features a complex molecular structure that can be represented by its chemical formula and structural diagram. The exact structure may vary based on synthetic modifications but typically includes a core scaffold that interacts specifically with the active site of Lck.

Data

The molecular weight, melting point, solubility, and other physicochemical properties are essential for characterizing Lck inhibitor 2. For instance, its molecular weight is approximately 418.5 g/mol, which influences its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions

Lck inhibitor 2 can undergo several types of chemical reactions:

  • Oxidation: Transforming specific functional groups into their oxidized forms.
  • Reduction: Converting nitro groups into amines.
  • Substitution: Modifying substituents on aromatic rings through halogenation and nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and bromine or chlorine for substitution reactions. The products formed depend significantly on the reaction conditions employed.

Mechanism of Action

Lck inhibitor 2 exerts its pharmacological effects by binding to the ATP-binding site of the Lck kinase. This interaction prevents phosphorylation events critical for T cell activation. Specifically, it inhibits the phosphorylation of tyrosine residues within Lck, disrupting downstream signaling pathways essential for T cell proliferation and function .

The inhibition mechanism involves conformational changes in Lck that prevent its activation, thereby modulating immune responses effectively.

Physical and Chemical Properties Analysis

Physical Properties

Lck inhibitor 2 is typically characterized by:

  • Appearance: A solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited water solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data from studies indicate that variations in these properties can significantly affect the compound's biological activity and therapeutic potential .

Applications

Lck inhibitor 2 has several scientific applications:

  • Research Tool: Used extensively in studies investigating T cell signaling pathways and immune responses.
  • Potential Therapeutic Agent: Explored as a treatment option for various cancers, particularly those involving aberrant T cell activation such as acute lymphoblastic leukemia.
  • Drug Development: Serves as a lead compound for designing novel inhibitors targeting similar kinases involved in immune regulation .
Introduction to Lymphocyte-Specific Protein Tyrosine Kinase (Lck) as a Therapeutic Target

Role of Lck in T-Cell Receptor Signaling and Immune Regulation

Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa non-receptor kinase belonging to the Src family, serves as the primary initiator of T-cell receptor (TCR) signaling cascades. This enzyme occupies a crucial position in immunological processes through its structural organization, which comprises several functional domains: an N-terminal SH4 domain, SH3 and SH2 domains, a catalytic SH1 domain, and a C-terminal tail [2] [5]. Membrane anchoring occurs via dual lipidation—myristoylation at glycine position 2 and palmitoylation at cysteine residues 3 and 5 by zDHHC enzymes, facilitating localization to glycolipid-enriched membrane microdomains (GEMs) [5]. Upon antigen recognition, Lck undergoes conformational activation through dephosphorylation of Tyr505 by CD45 phosphatase, enabling autophosphorylation of Tyr394 in the activation loop. This structural shift permits Lck to phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on TCR-CD3 complexes, subsequently recruiting and activating ZAP-70 kinase—the pivotal step triggering downstream signaling cascades essential for T-cell development, differentiation, and effector functions [2] [5] [8].

Beyond thymic T-cell maturation, Lck exhibits functional diversity across immune cell subsets. It participates in natural killer (NK) cell cytotoxicity, influences B-cell receptor (BCR) signaling in specific B-cell subpopulations (CD5+ B-1 cells), and regulates cytokine production in T helper cell subsets [5] [8]. The enzyme's activity is finely modulated by multiple phosphorylation sites beyond Tyr394 and Tyr505, including Tyr192 in the SH2 domain and serine residues (Ser59, Ser42) targeted by ERK, PKA, or PKC, establishing intricate feedback circuits that calibrate TCR signal strength and duration [2] [5]. This complex regulation underscores Lck's centrality in immune homeostasis and its vulnerability to dysregulation in pathological states.

Table 1: Key Structural Domains and Regulatory Sites of Lck Kinase

Domain/SiteLocationFunctional RoleRegulatory Mechanism
SH4 DomainN-terminalMembrane anchoringMyristoylation (Gly2), Palmitoylation (Cys3, Cys5)
Unique Domain (UD)Adjacent to SH4CD4/CD8 coreceptor bindingZinc clasp formation
SH3 DomainCentralProtein-protein interactionsBinds proline-rich motifs; regulates autoinhibition
SH2 DomainCentralProtein-protein interactionsBinds phosphotyrosine motifs; interacts with pTyr505
SH1 Domain (Catalytic)C-terminalTyrosine kinase activityPhosphotransferase activity
Tyr394Activation loop (SH1)ActivationAutophosphorylation/transphosphorylation; open conformation
Tyr505C-terminal tailInactivationPhosphorylation by Csk; closed conformation
Tyr192SH2 domainSignal modulationPhosphorylation regulates CD45 interaction
Ser59Linker regionMitotic regulationPhosphorylation by ERK; cell cycle progression

Pathological Implications of Lck Dysregulation in Oncogenesis and Immune Disorders

Dysregulation of Lck expression or activity constitutes a pathogenic driver in diverse malignancies and immune-mediated disorders. In hematological cancers, Lck serves as an oncogenic catalyst through multiple mechanisms. Chronic lymphocytic leukemia (CLL) cells exhibit Lck-dependent amplification of BCR signaling, resulting in proximal phosphorylation of CD79a and downstream activation of survival pathways including MAPK, NF-κB, ERK, and PI3K/Akt [2] [5]. This signaling nexus confers glucocorticoid resistance and promotes leukemic cell survival. Similarly, T-cell acute lymphoblastic leukemia (T-ALL) demonstrates Lck overexpression and hyperactivation, directly linking its kinase activity to aberrant T-cell proliferation and impaired differentiation [3] [5]. Thymoma pathogenesis involves aberrantly low Lck expression, paradoxically enabling uncontrolled proliferation of immature thymocytes [2] [5].

Beyond leukemia, Lck dysregulation exhibits oncogenic versatility in solid tumors. Colorectal carcinomas demonstrate elevated Lck expression compared to normal colonic epithelium, with kinase activity promoting tumorigenesis through proliferative and anti-apoptotic signaling [5] [8]. Evidence also implicates Lck in breast cancer progression, lung carcinoma (both NSCLC and SCLC), cholangiocarcinoma, glioma stem cell maintenance, and cisplatin resistance mechanisms [2] [5] [8]. The enzyme's involvement in cancer stem cell populations suggests a role in tumor perpetuation and therapeutic resistance.

Lck dysregulation extends beyond oncology into immune-inflammatory pathologies. Asthma pathogenesis involves Lck-mediated Th2 differentiation and cytokine production, with murine models confirming that Lck knockdown attenuates pulmonary inflammation [2] [8]. Rheumatoid arthritis, Type 1 diabetes, and atherosclerosis all demonstrate Lck-dependent T-cell activation pathways. In diabetes, βig-h3 protein represses T-cell activation via Lck inhibition, while atherosclerosis involves Lck-mediated impairment of reverse cholesterol transport in T cells [2] [5]. Furthermore, Lck activity contributes to graft rejection mechanisms following organ transplantation, highlighting its broad pathophysiological significance [5] [8].

Rationale for Targeting Lck in Precision Medicine: From Leukemia to Solid Tumors

The compelling role of Lck in diverse pathologies establishes a therapeutic imperative for targeted inhibition. Several attributes position Lck as a high-value target for precision medicine approaches. Firstly, its upstream position in TCR signaling creates a bottleneck effect—inhibiting Lck potentially dampens entire pathogenic signaling cascades with amplified therapeutic impact [2] [8]. Secondly, differential Lck expression or activation between pathological and normal tissues offers a therapeutic window exploitable by selective inhibitors. Thirdly, structural characterization of Lck's ATP-binding pocket and regulatory domains enables rational drug design approaches [3] [9].

Recent technological advances have accelerated Lck inhibitor discovery. Deep learning platforms combined with molecular docking simulations have demonstrated efficacy in identifying novel nanomolar-potency Lck inhibitors, exemplified by compound 1232030-35-1 (IC₅₀ = 0.43 nM) which exhibits robust in vivo antileukemic activity in T-ALL xenograft models [3]. Similarly, ensemble machine learning approaches (LCK-SafeScreen-Model) employing atom-pair and topological torsion fingerprints have improved binding affinity predictions (test R² = 0.730), facilitating virtual screening for novel chemotypes [9].

The therapeutic spectrum for Lck inhibitors extends beyond leukemia. In solid tumors like colorectal carcinoma, Lck inhibition disrupts proliferation and survival signals unique to malignant cells [5] [8]. For autoimmune disorders and asthma, Lck blockade offers immunomodulatory precision by suppressing pathogenic T-cell activation while theoretically sparing broader immune functions. The emergence of multitargeted kinase inhibitors further expands therapeutic opportunities by simultaneously co-targeting oncogenic kinases with structural homology to Lck [1] [2] [8].

Table 2: Therapeutic Applications of Lck Inhibition in Human Diseases

Disease CategorySpecific ConditionsMechanistic Rationale for Lck InhibitionEvidence Level
Hematologic MalignanciesT-cell Acute Lymphoblastic Leukemia (T-ALL)Suppresses hyperactivated TCR-like signaling driving leukemogenesisIn vivo xenograft efficacy [3]
Chronic Lymphocytic Leukemia (CLL)Blocks BCR survival signaling via CD79a phosphorylationApoptosis induction in CLL cells [2] [5]
Primary CNS LymphomaTargets overexpression in malignant B-cellsPreclinical evidence [2]
Solid TumorsColorectal CancerCounters aberrant proliferation signalingExpression correlation [5] [8]
Breast CancerInhibits oncogenic signaling in specific subtypesCell line studies [2] [5]
Non-Small Cell Lung CancerTargets overexpression in tumor specimensPreclinical models [5] [8]
Glioma Stem CellsOvercomes cisplatin resistanceIn vitro studies [2]
Immune DisordersAsthmaAttenuates Th2 differentiation & pulmonary inflammationMurine siRNA studies [2] [8]
Type 1 DiabetesSuppresses autoreactive T-cell activationβig-h3 interaction evidence [2]
Rheumatoid ArthritisModulates inflammatory T-cell responsesPathway analysis [2] [8]
Organ Transplant RejectionPrevents alloreactive T-cell activationMechanistic studies [5]

Properties

CAS Number

944795-06-6

Product Name

Lck inhibitor 2

IUPAC Name

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23)

InChI Key

SFCBIFOAGRZJNX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Lck Inhibitor 2

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.